Zunsemetinib - 1640282-42-3

Zunsemetinib

Catalog Number: EVT-10955687
CAS Number: 1640282-42-3
Molecular Formula: C25H22ClF2N5O3
Molecular Weight: 513.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zunsemetinib is an orally bioavailable, small molecule inhibitor of mitogen-activated protein (MAP) kinase-activated protein kinase 2 (MAPKAPK2; MK2), with potential anti-inflammatory activity. Upon oral administration, zunsemetinib targets and binds to the p38MAPK-MK2 complex, thereby inhibiting the p38MAPK phosphorylation and activation of MK2. This inhibits p38MAPK/MK2-mediated inflammatory signaling pathway. This may result in the inhibition of the production of proinflammatory cytokines, including tumor necrosis factor-alpha (TNF-alpha), interleukin (IL)-1-alpha, IL-1-beta and IL-6.
Source and Classification

Zunsemetinib is classified as a small molecule drug and is primarily developed for its anti-inflammatory properties. It is produced by MedKoo Biosciences, Inc., which specializes in the synthesis and development of novel pharmaceutical compounds. The compound selectively inhibits the p38 MAPK-MK2 complex, demonstrating high affinity and specificity for this target, which is critical for regulating inflammatory processes in cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Zunsemetinib involves several key steps that optimize its potency and selectivity. The development process has included various synthetic routes, focusing on achieving high yields and purity. Notably, one approach utilized asymmetric hydrogenation to produce chiral intermediates with high enantiomeric excess. This method employed a rhodium catalyst under optimized conditions to achieve a yield exceeding 96% .

Molecular Structure Analysis

Structure and Data

The molecular structure of Zunsemetinib can be described by its specific arrangement of atoms that confer its inhibitory properties. The compound features a unique binding interface that allows it to selectively inhibit MK2 while sparing other p38 MAPK effectors like PRAK and ATF2. This selectivity is crucial for minimizing potential side effects associated with broader p38 MAPK inhibition.

Zunsemetinib's molecular formula is C₁₈H₁₈N₄O₃S, indicating the presence of various functional groups that contribute to its biological activity. The compound's three-dimensional structure has been elucidated through crystallography studies, revealing critical interactions at the binding site that facilitate its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

Zunsemetinib undergoes specific chemical reactions that are essential for its function as an MK2 inhibitor. Upon binding to the p38 MAPK-MK2 complex, it disrupts the phosphorylation cascade that leads to pro-inflammatory cytokine production. This inhibition results in decreased levels of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are pivotal in mediating inflammatory responses .

The compound's reactivity profile has been characterized through various assays that assess its potency in cellular models. These studies demonstrate Zunsemetinib's ability to effectively reduce cytokine production by promoting mRNA instability, thereby influencing gene expression related to inflammation .

Mechanism of Action

Process and Data

The mechanism of action of Zunsemetinib centers on its selective inhibition of MK2 within the p38 MAPK signaling pathway. By binding to the interface of the p38 MAPK-MK2 complex, Zunsemetinib prevents MK2 activation, which is crucial for downstream signaling involved in inflammation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zunsemetinib exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 358.43 g/mol
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.

These properties are essential for understanding how Zunsemetinib behaves in biological systems and its potential formulation as a therapeutic agent .

Applications

Scientific Uses

Zunsemetinib is primarily investigated for its applications in treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and other conditions characterized by excessive inflammation. Its selective inhibition of MK2 offers a promising strategy to modulate inflammatory pathways without broadly affecting other critical signaling mechanisms.

Current research efforts focus on evaluating Zunsemetinib's efficacy in clinical settings, aiming to establish it as a viable treatment option for patients suffering from chronic inflammatory disorders . Additionally, ongoing studies are exploring its potential role in combination therapies to enhance therapeutic outcomes in complex disease states.

Introduction to Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 Inhibition as a Therapeutic Strategy

Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2) occupies a critical position in cellular stress and inflammatory response pathways. As a serine/threonine kinase directly downstream of p38 mitogen-activated protein kinase (MAPK), MK2 functions as a convergence point for extracellular stimuli including cytokines, environmental stressors, and pathogenic components [2] [3]. Upon activation by p38 MAPK through phosphorylation, MK2 regulates the expression and stability of numerous pro-inflammatory mediators via phosphorylation of downstream substrates involved in mRNA stability, protein translation, and cytoskeletal reorganization. This kinase has emerged as a compelling therapeutic target due to its central role in pathological inflammation and cancer progression, offering a potentially safer and more effective alternative to upstream pathway inhibition [3] [6].

Role of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 in Pro-Inflammatory Signaling Cascades

MK2 orchestrates inflammatory responses through multifaceted mechanisms impacting both transcriptional and post-transcriptional regulation. Its substrates include heat shock protein 27 (HSP27), which modulates actin polymerization and cellular stress responses; tristetraprolin (TTP), an mRNA-binding protein whose phosphorylation by MK2 impairs its ability to degrade AU-rich element-containing mRNAs; and cyclic AMP response element-binding protein (CREB), which regulates gene transcription [2] [8]. This diverse substrate profile enables MK2 to exert comprehensive control over the production of key inflammatory cytokines:

Table 1: Key Inflammatory Mediators Regulated by Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 Signaling

MediatorRegulatory MechanismBiological Consequence
Tumor necrosis factor-α (TNF-α)Phosphorylation of tristetraprolin stabilizes TNF-α mRNAEnhanced monocyte activation, systemic inflammation
Interleukin-1β (IL-1β)mRNA stabilization and enhanced translationPyroptosis, fever response, acute phase proteins
Interleukin-6 (IL-6)Transcriptional activation via CREBLymphocyte differentiation, hematopoiesis, CRP production
Cyclooxygenase-2 (COX-2)mRNA stabilization and transcriptional upregulationProstaglandin E2 synthesis, pain, fever

The p38 MAPK-MK2 axis also initiates the senescence-associated secretory phenotype (SASP), characterized by the secretion of pro-inflammatory factors by senescent cells. Mechanistic target of rapamycin (mTOR)-dependent translation of interleukin-1 alpha (IL-1A) mRNA requires MK2 activity, establishing a positive feedback loop with nuclear factor-kappa B (NF-κB) that perpetuates chronic inflammation and creates a tumor-promoting microenvironment [8]. In cancer biology, MK2 contributes to tumor progression not only through cytokine production but also by enhancing cancer cell survival under genotoxic stress, facilitating epithelial-to-mesenchymal transition, promoting angiogenesis, and suppressing cytotoxic CD8+ T cell function within the tumor microenvironment [5] [9].

Rationale for Targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 Over Upstream Kinases (e.g., p38 Mitogen-Activated Protein Kinase)

The therapeutic targeting of p38 MAPK has been extensively pursued for inflammatory diseases but has yielded disappointing clinical outcomes due to fundamental limitations. p38 MAPK phosphorylates over 60 substrates with diverse and often opposing cellular functions, including anti-inflammatory mediators and negative feedback regulators such as MAPK phosphatases. Global inhibition of p38 MAPK disrupts these feedback loops, resulting in compensatory hyperactivation of alternative inflammatory pathways—a phenomenon clinically observed as tachyphylaxis, where initial reductions in C-reactive protein (CRP) and disease activity are followed by rapid return to baseline within 4-8 weeks despite continued treatment [3] [6]. Additionally, p38 MAPK inhibition has been associated with significant toxicity, including hepatic injury, cardiac effects, and central nervous system disturbances, likely stemming from its broad physiological roles [3].

MK2 inhibition presents a strategic alternative by focusing specifically on the pro-inflammatory arm of the p38 MAPK pathway while sparing regulatory functions. Several key advantages underpin this approach:

  • Pathway Selectivity: MK2 mediates approximately 50% of p38 MAPK's pro-inflammatory functions, particularly those involving cytokine mRNA stabilization (e.g., TNF-α, IL-1β, IL-6). Inhibiting MK2 preserves p38 MAPK's regulation of anti-inflammatory mediators and feedback mechanisms [6] [8].
  • Redundancy Avoidance: Unlike p38 MAPK isoforms (α, β, γ, δ) which exhibit functional redundancy in inflammatory signaling, MK2 possesses unique functions in cytokine regulation not fully compensated by its homolog MK3 [2] [15].
  • Subcellular Localization: MK2 regulates the nuclear-cytoplasmic shuttling of p38 MAPK. Inhibiting MK2 disrupts this spatial organization without affecting total p38 MAPK activity, providing a distinct mechanism to modulate pathway output [3] [8].
  • Toxicity Profile: Genetic ablation studies indicate that MK2 knockout mice are viable with relatively mild phenotypes, primarily showing reduced inflammatory responses and increased stress resistance, suggesting a potentially wider therapeutic window compared to p38 MAPK inhibition [2] [8].

Preclinical evidence demonstrates that MK2 inhibition achieves sustained suppression of inflammatory cytokines without triggering the compensatory mechanisms observed with p38 MAPK inhibitors, addressing the critical limitation of tachyphylaxis [6].

Historical Development of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 Inhibitors in Autoimmune and Oncologic Contexts

The development of MK2 inhibitors has evolved through multiple generations, facing significant chemical biology challenges. Early ATP-competitive inhibitors struggled to achieve sufficient kinase selectivity due to the high conservation of the ATP-binding pocket across the kinome. These compounds often exhibited off-target effects against structurally related kinases, limiting their therapeutic utility [6] [18]. Subsequent efforts focused on alternative inhibition strategies, including substrate-competitive compounds and protein-protein interaction disruptors.

The discovery that p38 MAPK and MK2 form a high-affinity complex through specific docking interfaces provided a novel approach for selective inhibition. Rather than targeting catalytic sites, this strategy aimed to disrupt the protein-protein interaction necessary for MK2 activation. This approach yielded the first allosteric MK2 inhibitors capable of stabilizing the kinase in its inactive conformation while preventing phosphorylation by p38 MAPK [6] [10]. These inhibitors demonstrated superior selectivity profiles but required optimization for drug-like properties.

In oncology, MK2 inhibition emerged as a promising strategy to overcome resistance to microtubule-targeting agents and genotoxic therapies. Research demonstrated that cancer cells, particularly those with p53 deficiencies, rely on the p38 MAPK-MK2 axis for survival following DNA damage. MK2 phosphorylates checkpoint kinase 1 (Chk1) and promotes cell cycle arrest, allowing DNA repair and evasion of apoptosis. Preclinical studies in breast cancer models revealed that MK2 inhibition sensitized cancer cells to paclitaxel and doxorubicin while sparing normal cells [1] [5]. Similar findings were reported in multiple myeloma, where MK2 overexpression correlated with poor prognosis and resistance to bortezomib, doxorubicin, and dexamethasone. MK2 inhibitor IV significantly enhanced the efficacy of these agents in vitro and in vivo [5].

The convergence of these findings established MK2 as a compelling target across autoimmune, inflammatory, and oncologic indications, setting the stage for developing clinical-grade inhibitors like Zunsemetinib.

Properties

CAS Number

1640282-42-3

Product Name

Zunsemetinib

IUPAC Name

3-chloro-4-[(3,5-difluoropyridin-2-yl)methoxy]-1-[2-[2-(2-hydroxypropan-2-yl)pyrimidin-4-yl]-5-methylpyridin-4-yl]-6-methylpyridin-2-one

Molecular Formula

C25H22ClF2N5O3

Molecular Weight

513.9 g/mol

InChI

InChI=1S/C25H22ClF2N5O3/c1-13-10-30-18(17-5-6-29-24(32-17)25(3,4)35)9-20(13)33-14(2)7-21(22(26)23(33)34)36-12-19-16(28)8-15(27)11-31-19/h5-11,35H,12H2,1-4H3

InChI Key

FQPQMJULRZINPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1C2=CC(=NC=C2C)C3=NC(=NC=C3)C(C)(C)O)Cl)OCC4=C(C=C(C=N4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.